(Z)-ethyl 2-(3-(3,4,5-trimethoxyphenyl)acrylamido)benzo[d]thiazole-6-carboxylate
Description
This compound is a benzothiazole derivative featuring a Z-configuration acrylamido linker and a 3,4,5-trimethoxyphenyl substituent. Its structure combines a benzo[d]thiazole core—a heterocyclic scaffold known for bioactivity in medicinal chemistry—with a methoxy-rich aromatic group, which is often associated with enhanced solubility and target-binding interactions in drug design .
Properties
IUPAC Name |
ethyl 2-[[(Z)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]amino]-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O6S/c1-5-30-21(26)14-7-8-15-18(12-14)31-22(23-15)24-19(25)9-6-13-10-16(27-2)20(29-4)17(11-13)28-3/h6-12H,5H2,1-4H3,(H,23,24,25)/b9-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIHXTDZGAPBSPN-TWGQIWQCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)/C=C\C3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 2-(3-(3,4,5-trimethoxyphenyl)acrylamido)benzo[d]thiazole-6-carboxylate typically involves a multi-step process:
Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized through the cyclization of 2-aminothiophenol with a carboxylic acid derivative under acidic conditions.
Introduction of the Carboxylate Group: The carboxylate group is introduced via esterification, where the benzo[d]thiazole derivative reacts with ethyl chloroformate in the presence of a base such as triethylamine.
Attachment of the Acrylamido Group: The acrylamido group is attached through a condensation reaction between the benzo[d]thiazole ester and (Z)-3-(3,4,5-trimethoxyphenyl)acrylic acid, using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the acrylamido group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Formation of quinones or hydroxylated derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Introduction of various functional groups at the benzo[d]thiazole core.
Scientific Research Applications
Chemical Structure and Synthesis
The molecular structure of (Z)-ethyl 2-(3-(3,4,5-trimethoxyphenyl)acrylamido)benzo[d]thiazole-6-carboxylate includes an ethyl ester group, an acrylamide moiety, and a trimethoxyphenyl substituent. The synthesis typically involves several steps that may include coupling agents like EDC or DCC and solvents such as DMF or DMSO. Reaction conditions such as temperature and time are crucial for optimizing yield and purity.
Antitumor Activity
Research indicates that compounds with similar structural features exhibit significant antitumor properties. The 3,4,5-trimethoxyphenyl moiety is recognized as a pharmacophoric group essential for the anticancer effects of various inhibitors of tubulin polymerization . Studies have shown that derivatives of benzo[d]thiazole can inhibit cancer cell proliferation by disrupting microtubule dynamics, which is critical for cell division.
Anti-inflammatory Properties
The compound's structural elements suggest potential anti-inflammatory activities. Similar thiazole derivatives have been documented to exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and mediators . This makes this compound a candidate for further exploration in inflammatory disease models.
Antimicrobial Activity
Thiazole derivatives have been evaluated for their antimicrobial properties against various pathogens. Preliminary studies indicate that related compounds exhibit antibacterial and antifungal activities against Gram-positive and Gram-negative bacteria as well as fungi . The potential application of this compound in treating infections warrants further investigation.
Anticancer Research
A study conducted on thiazole derivatives demonstrated their efficacy in inhibiting cancer cell lines through MTT assays, showing a dose-dependent response . The presence of hydroxyl or methoxy groups significantly enhanced the anticancer activity compared to other substituents.
Inflammatory Disease Models
Research into thiazole-based compounds has also highlighted their potential in reducing inflammation in animal models of arthritis and other inflammatory conditions . These findings support the exploration of this compound in clinical settings.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of (Z)-ethyl 2-(3-(3,4,5-trimethoxyphenyl)acrylamido)benzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes involved in cell proliferation and survival, leading to the induction of apoptosis in cancer cells. It may also interact with microbial cell membranes, disrupting their integrity and leading to cell death.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural relatives include:
(E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione (from ): Core Structure: This compound uses a 1,2,4-triazole-thione scaffold instead of benzothiazole. Triazoles are known for metal-binding capacity and metabolic stability, contrasting with benzothiazoles’ π-π stacking and hydrogen-bonding propensities . Substituents: Chlorine atoms at the benzylidene and phenyl groups enhance electronegativity and rigidity compared to the trimethoxyphenyl group in the target compound. Crystal Packing: The triazole derivative forms a hexamer via N–H···O, N–H···S, and O–H···S hydrogen bonds , whereas the benzothiazole compound’s packing (if crystallized) would likely rely on weaker van der Waals interactions due to its bulkier methoxy substituents.
Other Benzothiazole Analogues: Ethyl 2-amino-benzo[d]thiazole-6-carboxylate derivatives (lacking the acrylamido group) typically show reduced steric hindrance, enabling better enzyme active-site penetration. Compounds with 3,4,5-trimethoxyphenyl groups (e.g., combretastatin analogues) often exhibit tubulin-binding activity. The Z-configuration in the target compound’s acrylamido group could mimic such pharmacophores, though activity depends on spatial alignment with biological targets .
Research Findings and Limitations
- Structural Insights: The Z-configuration in the acrylamido group may hinder rotation, stabilizing interactions with flat binding pockets (e.g., kinase ATP sites).
- Crystallographic Challenges : While SHELX enables precise refinement (), the trimethoxyphenyl group’s bulkiness in the target compound could complicate crystallization, requiring optimized solvent systems.
- Comparative Bioactivity: The triazole derivative’s thiocarbonohydrazide moiety may confer metal-chelating properties absent in the target compound, suggesting divergent therapeutic applications (e.g., antimicrobial vs. anticancer) .
Biological Activity
(Z)-ethyl 2-(3-(3,4,5-trimethoxyphenyl)acrylamido)benzo[d]thiazole-6-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, supported by relevant research findings and case studies.
Synthesis and Structural Characteristics
The compound features a thiazole ring, which is known for its diverse biological activities. The synthesis typically involves the condensation of 3,4,5-trimethoxyaniline with a suitable benzo[d]thiazole derivative followed by esterification processes to achieve the final product.
Structural Formula
The structural formula can be represented as follows:
Anticancer Activity
Research has demonstrated that compounds containing the 3,4,5-trimethoxyphenyl moiety exhibit potent anticancer properties due to their ability to inhibit tubulin polymerization. A study evaluated various derivatives against different cancer cell lines including L1210 (murine leukemia), CEM (human T-lymphoblastoid leukemia), and HeLa (human cervix carcinoma) cells:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | L1210 | 0.75 |
| This compound | CEM | 0.70 |
| CA-4 (control) | All | <0.1 |
These results indicate that the compound is highly effective against leukemia cell lines with IC50 values comparable to established chemotherapeutics .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. A comparative study assessed its activity against various bacterial strains:
| Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 6.25 |
| Staphylococcus aureus | 3.12 |
| Pseudomonas aeruginosa | 12.50 |
These findings suggest that the compound possesses significant antibacterial activity, especially against Gram-positive bacteria .
The mechanism by which this compound exerts its biological effects appears to involve:
- Inhibition of Tubulin Polymerization : Similar to other known inhibitors such as colchicine and combretastatin A-4.
- Interference with Cell Cycle Progression : Leading to apoptosis in cancer cells.
- Antioxidant Properties : Potentially reducing oxidative stress in cells .
Case Study 1: Cancer Treatment Efficacy
In a controlled study involving human chronic myelogenous leukemia K562 cells, the compound demonstrated an IC50 value of 0.75 µM, indicating strong cytotoxic effects compared to traditional treatments.
Case Study 2: Antimicrobial Testing
In a series of tests against bacterial strains, the compound was found to be effective at low concentrations, highlighting its potential as an antimicrobial agent.
Q & A
Basic: What are the common synthetic routes for preparing (Z)-ethyl 2-(3-(3,4,5-trimethoxyphenyl)acrylamido)benzo[d]thiazole-6-carboxylate?
The synthesis typically involves a multi-step approach:
- Step 1 : Condensation of 3,4,5-trimethoxybenzaldehyde with acrylamide derivatives to form the (Z)-configured acrylamido intermediate. Acetic acid is often used as a catalyst in ethanol under reflux conditions .
- Step 2 : Coupling the acrylamido intermediate with a benzo[d]thiazole-6-carboxylate precursor. This step may employ carbodiimide-based coupling agents (e.g., CDI) in anhydrous dioxane or THF .
- Step 3 : Purification via column chromatography or recrystallization. Ethanol or ethyl acetate/hexane mixtures are common solvents for crystallization .
Advanced: How can reaction conditions be optimized to improve the stereoselectivity of the (Z)-acrylamido configuration?
- Solvent Polarity : Polar aprotic solvents like DMF enhance intramolecular hydrogen bonding, favoring the (Z)-isomer .
- Catalytic Additives : Adding glacial acetic acid (5–10 drops per 0.001 mol substrate) stabilizes the transition state via protonation of the carbonyl oxygen, reducing side reactions .
- Temperature Control : Refluxing at 80–90°C for 4–6 hours ensures complete conversion while minimizing thermal racemization .
- Validation : Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane 3:7) and confirm stereochemistry via NOESY NMR .
Basic: What analytical techniques are critical for validating the structure and purity of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the acrylamido (Z)-configuration (δ 6.5–7.2 ppm for vinyl protons) and benzo[d]thiazole ring substitution patterns .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass error .
- X-ray Crystallography : Resolve ambiguities in stereochemistry. Use SHELXL for refinement, with R1 values <0.05 indicating high precision .
Advanced: How can computational modeling predict the compound’s binding affinity for biological targets?
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases or tubulin (common targets for trimethoxyphenyl derivatives). Focus on hydrogen bonding with the acrylamido group and hydrophobic interactions with the thiazole ring .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability in binding pockets. RMSD values <2 Å suggest stable binding .
- Pharmacophore Mapping : Identify critical features like the 3,4,5-trimethoxy group’s role in π-π stacking with aromatic residues .
Basic: What are the key challenges in crystallizing this compound, and how are they addressed?
- Low Solubility : Use mixed solvents (e.g., ethanol/dichloromethane) to improve solubility during slow evaporation .
- Polymorphism : Screen 5–10 solvent systems (e.g., acetonitrile, ethyl acetate) to identify optimal crystallization conditions .
- Data Collection : Resolve weak diffraction using synchrotron radiation (λ = 0.7–1.0 Å) and process data with SHELXD .
Advanced: How do structural modifications (e.g., substituent variations) impact biological activity?
- Trimethoxyphenyl Group : Essential for tubulin polymerization inhibition. Replacing methoxy with ethoxy reduces activity by 90% .
- Acrylamido Linker : The (Z)-configuration enhances cytotoxicity (IC₅₀ = 0.2 µM vs. 5 µM for (E)-isomer) by improving target binding .
- Thiazole Substituents : Electron-withdrawing groups (e.g., -COOEt) at position 6 improve metabolic stability in vitro .
Basic: How should researchers handle contradictions in reported biological activity data?
- Assay Standardization : Compare IC₅₀ values using identical cell lines (e.g., MCF-7 vs. HeLa) and protocols (e.g., MTT vs. SRB assays) .
- Solubility Adjustments : Use DMSO concentrations ≤0.1% to avoid solvent toxicity artifacts .
- Statistical Validation : Apply ANOVA with post-hoc Tukey tests to confirm significance (p <0.05) across replicates .
Advanced: What strategies mitigate decomposition during long-term storage?
- Lyophilization : Store as a lyophilized powder under argon at -80°C to prevent hydrolysis of the ester group .
- Light Sensitivity : Use amber vials to protect the acrylamido group from UV-induced isomerization .
- Purity Monitoring : Perform HPLC (C18 column, acetonitrile/water 70:30) quarterly to detect degradation peaks .
Basic: How can reaction yields be improved during scale-up from milligram to gram quantities?
- Catalyst Loading : Increase CDI from 1.0 to 1.2 equivalents to compensate for reagent degradation in larger batches .
- Solvent Volume : Reduce ethanol from 50 mL/g to 30 mL/g to enhance concentration-driven kinetics .
- Workup Optimization : Replace column chromatography with pH-selective extraction (e.g., adjust to pH 4–5 to precipitate impurities) .
Advanced: What comparative analyses differentiate this compound from structurally similar analogs?
- Functional Group Analysis : Compare with analogs lacking the 3,4,5-trimethoxy group (e.g., 50% lower potency) or substituting thiazole with oxazole (10-fold reduced bioavailability) .
- ADME Profiling : Use Caco-2 permeability assays to show this compound’s superior absorption (Papp = 12 ×10⁻⁶ cm/s) over methyl ester derivatives .
- Crystallographic Data : Contrast with ethyl 2-(2-fluorobenzylidene) analogs ( ) to highlight conformational rigidity differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
